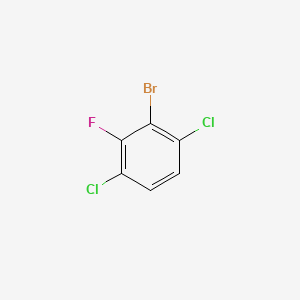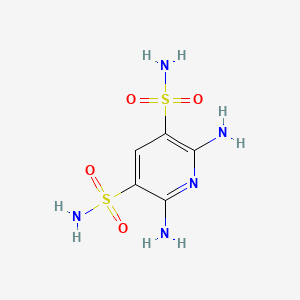
2,6-Diaminopyridine-3,5-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-3,5-Pyridinedisulfonamide is a chemical compound with the molecular formula C5H8N4O4S2 It is a derivative of pyridine, characterized by the presence of two amino groups and two sulfonamide groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diaminopyridine-3,5-disulfonamide typically involves the nitration of pyridine derivatives followed by reduction and sulfonation. One common method starts with 2,6-diaminopyridine, which undergoes nitration to form 2,6-diamino-3,5-dinitropyridine. This intermediate is then reduced to 2,6-diamino-3,5-diaminopyridine, which is subsequently sulfonated to yield this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale nitration and reduction processes, followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-3,5-Pyridinedisulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted pyridine derivatives .
Scientific Research Applications
2,6-Diamino-3,5-Pyridinedisulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Diaminopyridine-3,5-disulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO): This compound is similar in structure but contains nitro groups instead of sulfonamide groups.
2,4,6-Trinitropyridine (TNPy): Another related compound with nitro groups attached to the pyridine ring.
Uniqueness
2,6-Diamino-3,5-Pyridinedisulfonamide is unique due to the presence of both amino and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .
Properties
CAS No. |
1437-48-5 |
|---|---|
Molecular Formula |
C5H9N5O4S2 |
Molecular Weight |
267.278 |
IUPAC Name |
2,6-diaminopyridine-3,5-disulfonamide |
InChI |
InChI=1S/C5H9N5O4S2/c6-4-2(15(8,11)12)1-3(5(7)10-4)16(9,13)14/h1H,(H4,6,7,10)(H2,8,11,12)(H2,9,13,14) |
InChI Key |
CJYUZOOHGFNFRM-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=C1S(=O)(=O)N)N)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


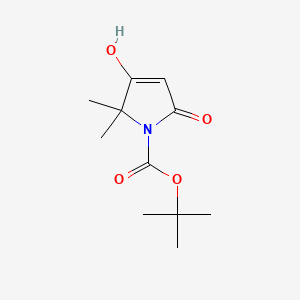


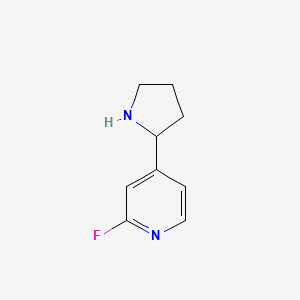

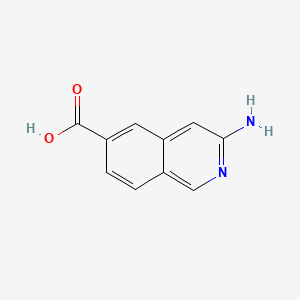
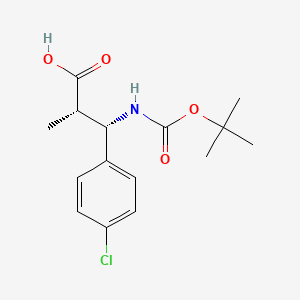
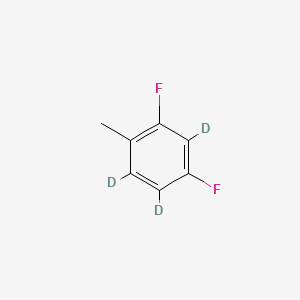
![Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B596256.png)
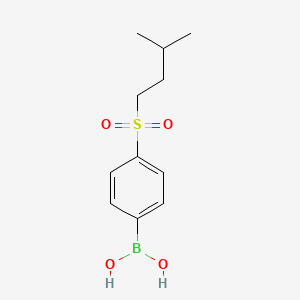
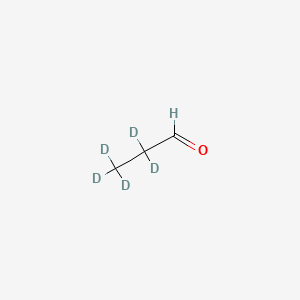
![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)
![5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596261.png)
